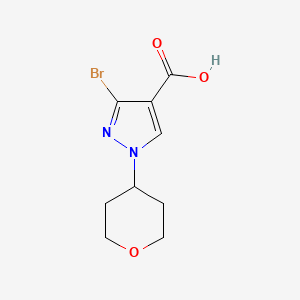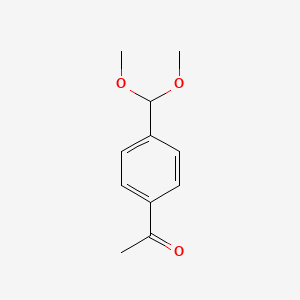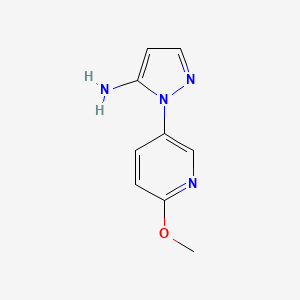
3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid: is an organic compound with a unique structure that combines a bromine atom, a tetrahydro-2H-pyran ring, and a pyrazole ring with a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps:
Formation of the Tetrahydro-2H-pyran Ring: This can be achieved by reacting tetrahydrofuran with bromine or chlorine in the presence of a catalyst such as sulfuryl chloride or sulfuryl bromide.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Coupling of the Tetrahydro-2H-pyran and Pyrazole Rings: The two rings can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation of an aldehyde or alcohol precursor using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles for Substitution: Sodium azide, potassium cyanide
Major Products Formed
Oxidation: Formation of pyrazole-4-carboxylic acid derivatives
Reduction: Formation of tetrahydro-2H-pyran-4-yl-pyrazole derivatives
Substitution: Formation of azido or cyano derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its bromine atom and carboxylic acid group make it a useful tool for labeling and tracking biological molecules.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structure can be modified to develop new drugs with improved efficacy and reduced side effects.
Industry
In industry, this compound can be used in the production of agrochemicals, dyes, and polymers. Its versatility makes it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid involves interactions with specific molecular targets and pathways. The bromine atom can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Similar structure but with the pyran ring attached at a different position.
3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine: Contains a pyrrolo[2,3-c]pyridine ring instead of a pyrazole ring.
Uniqueness
3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid is unique due to its combination of a bromine atom, a tetrahydro-2H-pyran ring, and a pyrazole ring with a carboxylic acid group. This unique structure allows for diverse chemical reactivity and a wide range of applications in various fields.
Eigenschaften
Molekularformel |
C9H11BrN2O3 |
|---|---|
Molekulargewicht |
275.10 g/mol |
IUPAC-Name |
3-bromo-1-(oxan-4-yl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H11BrN2O3/c10-8-7(9(13)14)5-12(11-8)6-1-3-15-4-2-6/h5-6H,1-4H2,(H,13,14) |
InChI-Schlüssel |
INPIQDOVQFMDQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1N2C=C(C(=N2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl-](/img/structure/B13928621.png)

![Tert-butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B13928627.png)


![6-Bromo-2-cyclopropylimidazo[1,2-a]pyrazine](/img/structure/B13928647.png)


![Tert-butyl ((1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[C][1,2]oxaborol-3-YL)methyl)carbamate](/img/structure/B13928667.png)
![Propyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B13928668.png)

